3-(6-Bromo-pyridin-2-yl)-acrylic Acid
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Overview
Description
3-(6-Bromopyridin-2-yl)acrylic acid is an organic compound belonging to the class of substituted acrylic acids. It features a pyridine ring with a bromine atom at the 6th position and an acrylic acid group at the 2nd position. The “E” designation indicates the trans configuration around the double bond within the acrylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of boron reagents, such as bis(pinacolato)diboron, and palladium catalysts under specific conditions .
Industrial Production Methods
Industrial production methods for 3-(6-Bromopyridin-2-yl)acrylic acid are not extensively documented. the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(6-Bromopyridin-2-yl)acrylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(6-Bromopyridin-3-yl)acrylic acid: Similar structure but with the bromine atom at the 3rd position.
3-(5-Bromopyridin-2-yl)acrylic acid: Bromine atom at the 5th position instead of the 6th
Uniqueness
3-(6-Bromopyridin-2-yl)acrylic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12) |
InChI Key |
OWKKFIFFUTURMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=CC(=O)O |
Origin of Product |
United States |
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